molecular formula C28H32ClN3O6S2 B2508999 Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1219226-16-0

Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2508999
CAS RN: 1219226-16-0
M. Wt: 606.15
InChI Key: LCXUWZTWLIBWFT-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, is a complex molecule that appears to be related to a family of compounds with potential biological activity. The related compounds synthesized and characterized in the provided studies include various substituted pyridine ligands and diiron(II) complexes, as well as thieno[2,3-c]pyridine derivatives with different substituents and functional groups .

Synthesis Analysis

The synthesis of related compounds involves the use of benzyl and ethyl groups appended to pyridine and aniline ancillary ligands in diiron(II) complexes . Another study describes the synthesis of a crystal structure of a thieno[2,3-c]pyridine derivative with a cyclopropylmethylamino and 4-fluorophenylamino group . Additionally, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate followed by coupling with aromatic aldehydes to afford Schiff base compounds has been reported .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various techniques. X-ray crystallography has been employed to determine the crystal structure of a thieno[2,3-c]pyridine derivative, revealing intramolecular hydrogen bonding and stabilization of the crystal structure . The geometry of the diiron(II) compounds has been shown to be unaffected by the placement of the substituent on the pyridine ring .

Chemical Reactions Analysis

The reactivity of these compounds has been explored through oxygenation studies and the synthesis of various heterocyclic compounds. The oxygenation of diiron(II) complexes has been studied, with the extent of oxidation depending on the proximity of the substrate moiety to the diiron center . Reactions with ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate have led to the synthesis of novel heterocyclic compounds with potential hypnotic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR . The thermal properties and density functional theory (DFT) analyses have also been conducted to gain insights into the stability and electronic structure of these molecules .

Scientific Research Applications

Synthesis of New Compounds

The compound has been utilized as a precursor in the synthesis of novel compounds. For instance, in a study by Girgis et al. (2008), 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates were prepared through aromatic nucleophilic substitution reactions, showcasing the compound's role in the synthesis of potentially bioactive molecules with vasodilation properties (Girgis et al., 2008).

Potential Pharmacological Properties

Another aspect of research involves investigating the pharmacological properties of synthesized derivatives. The same study by Girgis et al. (2008) screened the synthesized pyridinecarboxylates for vasodilation activity using isolated thoracic aortic rings of rats. Some compounds revealed remarkable vasodilation potency, indicating the potential therapeutic applications of derivatives of the parent compound in cardiovascular disorders.

Exploration of Chemical Reactions

Research has also focused on exploring the chemical reactions involving this compound to synthesize heterocyclic systems, which are often found in pharmacologically active molecules. For example, the reaction of similar compounds with secondary amines such as piperidine and morpholine has been studied to afford benzamide derivatives, highlighting the compound's versatility in chemical transformations (Abdalha et al., 2011).

Generation of Diverse Heterocyclic Systems

The compound's utility extends to the generation of diverse heterocyclic systems, which are crucial scaffolds in drug discovery. Studies such as those by Dotsenko et al. (2008) and Bakhite et al. (2005) demonstrate the compound's role in synthesizing new heterocyclic compounds that could serve as potential leads for the development of new drugs (Dotsenko et al., 2008), (Bakhite et al., 2005).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Compounds with similar structures are often studied in the context of medicinal chemistry, so this could be one potential area of interest .

properties

IUPAC Name

ethyl 6-benzyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6S2.ClH/c1-2-37-28(33)25-23-12-13-30(18-20-6-4-3-5-7-20)19-24(23)38-27(25)29-26(32)21-8-10-22(11-9-21)39(34,35)31-14-16-36-17-15-31;/h3-11H,2,12-19H2,1H3,(H,29,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXUWZTWLIBWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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